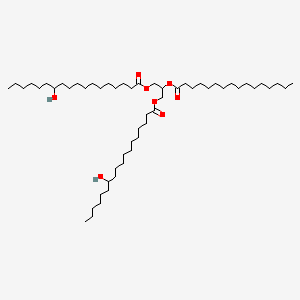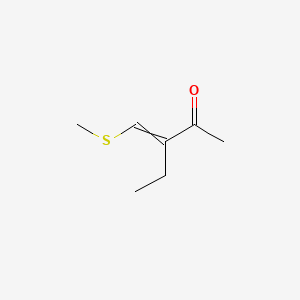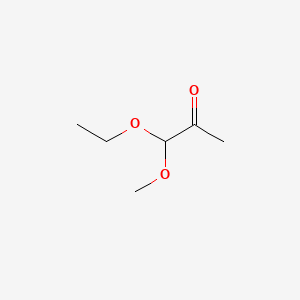
Succinyl Carnitine Chloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinyl Carnitine Chloride Salt is a white crystalline solid that is soluble in water and organic solvents such as methanol and ethanol . It is a derivative of carnitine, a compound involved in the transport of fatty acids into the mitochondria for energy production. This compound is used as a nutritional supplement to improve muscle function and increase physical endurance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Succinyl Carnitine Chloride Salt generally involves two main steps :
Reaction of Creatine with Succinic Acid: Creatine is reacted with succinic acid in an appropriate solvent to form Succinyl Creatine.
Formation of this compound: Succinyl Creatine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Succinyl Carnitine Chloride Salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carnitine derivatives.
Aplicaciones Científicas De Investigación
Succinyl Carnitine Chloride Salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It is studied for its role in cellular metabolism and energy production.
Medicine: It is used as a nutritional supplement to improve muscle function and physical endurance. It is also investigated for its potential therapeutic effects in metabolic disorders.
Industry: It is used in the formulation of dietary supplements and functional foods
Mecanismo De Acción
Succinyl Carnitine Chloride Salt exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. This process involves the conversion of fatty acids into acyl-carnitine derivatives, which are then transported across the mitochondrial membrane. The molecular targets include carnitine acyltransferases and transport proteins involved in fatty acid metabolism .
Comparación Con Compuestos Similares
O-Succinyl-L-carnitine Lithium Salt: Similar in structure and function, used as a biomarker for metabolic diseases.
Acetylcarnitine: Another carnitine derivative involved in energy metabolism.
Propionylcarnitine: Used in the treatment of cardiovascular diseases.
Uniqueness: Succinyl Carnitine Chloride Salt is unique due to its specific role in enhancing muscle function and physical endurance. Its ability to improve energy production makes it distinct from other carnitine derivatives .
Propiedades
Fórmula molecular |
C11H20ClNO6 |
|---|---|
Peso molecular |
297.73 g/mol |
Nombre IUPAC |
[(2R)-3-carboxy-2-(3-carboxypropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H19NO6.ClH/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14;/h8H,4-7H2,1-3H3,(H-,13,14,15,16);1H/t8-;/m1./s1 |
Clave InChI |
BIVQAHUBQIUEBB-DDWIOCJRSA-N |
SMILES isomérico |
C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCC(=O)O.[Cl-] |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)


![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)




